

In-Depth Technical Guide: Synthesis and Characterization of Magnesium Dichromate

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Compound of Interest

Compound Name: *Magnesium dichromate*

CAS No.: 14104-85-9

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **magnesium dichromate** (MgCr_2O_7). It details the established synthetic routes to its hydrated forms, including experimental protocols and reaction mechanisms. A thorough examination of its physicochemical properties is presented, supported by a summary of available analytical data from techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and vibrational and electronic spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in inorganic synthesis, materials science, and drug development by consolidating the current knowledge on **magnesium dichromate** and providing a foundation for future investigations and applications.

Introduction

Magnesium dichromate, with the chemical formula MgCr_2O_7 , is an inorganic compound that exists as a bright red crystalline solid.^{[1][2]} As a potent oxidizing agent, it finds applications in

various chemical processes.[1][2] The compound is typically encountered in its hydrated forms, most notably as a pentahydrate ($\text{MgCr}_2\text{O}_7 \cdot 5\text{H}_2\text{O}$) and a monohydrate ($\text{MgCr}_2\text{O}_7 \cdot \text{H}_2\text{O}$). The synthesis and characterization of **magnesium dichromate** are of interest due to its potential applications in catalysis, as a corrosion inhibitor, and in the preparation of other chromium-containing materials.[2] This guide aims to provide a detailed technical overview of its synthesis and a comprehensive summary of its characterized properties.

Synthesis of Magnesium Dichromate Hydrates

The primary route for the synthesis of **magnesium dichromate** hydrates involves the reaction of magnesium oxide (MgO) with chromium trioxide (CrO_3) in an aqueous solution. The degree of hydration of the final product is dependent on the crystallization conditions.

Synthesis of Magnesium Dichromate Pentahydrate ($\text{MgCr}_2\text{O}_7 \cdot 5\text{H}_2\text{O}$)

Experimental Protocol:

- **Reaction Mixture Preparation:** To a solution of 2500 g of technical grade chromium trioxide (CrO_3) in 5 liters of water, 500 g of magnesium oxide (U.S.P. grade) is slowly added with continuous agitation.
- **pH Adjustment:** The pH of the resulting solution is carefully adjusted to a range of 2.8-3.0 by the addition of either magnesium oxide or chromium trioxide as needed. The pH should be monitored using a glass electrode meter.
- **Purification (Optional):** If the solution exhibits a dark color due to the presence of Cr^{3+} impurities, electrolytic oxidation can be performed at 4-6 V using lead electrodes to remove these impurities.
- **Concentration and Crystallization:** The solution is filtered and then concentrated by heating to a volume of approximately 2.5 liters, corresponding to a specific gravity of about 1.7 at 100°C . To induce crystallization, the solution can be seeded. Seeding can be achieved by wetting a glass rod with the solution, partially drying it over a low flame to form a crust, and adding this crust to the main solution. Alternatively, a small sample can be chilled to induce crystal formation and the resulting slurry returned to the bulk solution.

- Isolation and Drying: Upon cooling to room temperature, a crop of bright red-orange crystals of **magnesium dichromate** pentahydrate is obtained. The crystals are isolated by centrifugation and dried by passing a stream of dry air over the material in a rotating dryer at 50°C.

Logical Workflow for $\text{MgCr}_2\text{O}_7 \cdot 5\text{H}_2\text{O}$ Synthesis:



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Caption: Workflow for the synthesis of **magnesium dichromate** pentahydrate.

Synthesis of Magnesium Dichromate Monohydrate ($\text{MgCr}_2\text{O}_7 \cdot \text{H}_2\text{O}$)

Experimental Protocol:

- Initial Solution Preparation: A solution of **magnesium dichromate** is prepared as described for the pentahydrate synthesis.
- pH Adjustment: The pH of the solution is reduced to 2 by the addition of chromic acid. This step is crucial to prevent the precipitation of magnesium chromate during the subsequent concentration step.
- Concentration and Crystallization: The solution is concentrated by boiling until it reaches a density of 1.9, at which point crystals will begin to separate.
- Isolation and Drying: A yield of approximately 35% is typically collected. The resulting brick-red, deliquescent crystals are separated.

It is important to note that the anhydrous form of **magnesium dichromate** cannot be readily prepared by heating the hydrates, as this leads to decomposition.

Physicochemical Properties and Characterization

General Properties

Magnesium dichromate is a bright red, crystalline, and deliquescent solid.^[1] It is highly soluble in water and also shows solubility in ethanol.

Table 1: General Properties of **Magnesium Dichromate**

Property	Value	Reference
Chemical Formula	MgCr ₂ O ₇	[2]
Molar Mass	240.29 g/mol	[2]
Appearance	Bright red crystalline solid	[1][2]
Hydrated Forms	MgCr ₂ O ₇ ·5H ₂ O, MgCr ₂ O ₇ ·H ₂ O	

Crystallographic Data

Detailed crystallographic data for pure **magnesium dichromate** or its simple hydrates is not readily available in the reviewed literature. However, the crystal structure of a complex, **magnesium dichromate** hexamethylenetetramine hexahydrate (MgCr₂O₇·2[(CH₂)₆N₄]·6H₂O), has been determined. While not representative of the pure compound, it provides some insight into the dichromate anion's structure.

Table 2: Crystallographic Data for MgCr₂O₇·2[(CH₂)₆N₄]·6H₂O

Parameter	Value
Crystal System	Triclinic
Space Group	$P\bar{1}$
Unit Cell Dimensions	$a = 10.02 \text{ \AA}$, $b = 13.68 \text{ \AA}$, $c = 9.81 \text{ \AA}$ $\alpha = 96.1^\circ$, $\beta = 87.9^\circ$, $\gamma = 101.0^\circ$
Dichromate Ion Geometry	Two nearly tetrahedral CrO_4 groups joined by a shared oxygen atom. Bridging Cr-O(B) distance (mean): 1.803 \AA Terminal Cr-O distance (mean): 1.615 \AA Cr(1)-O(B)-Cr(2) angle: 127.9°

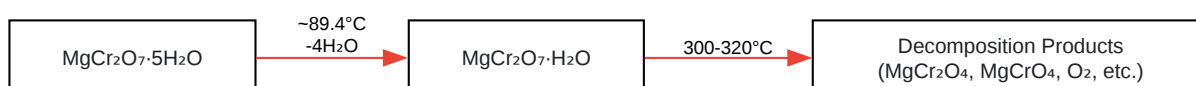
Note: This data is for the complex and not pure **magnesium dichromate**.

Thermal Analysis

Thermal analysis of **magnesium dichromate** hydrates reveals a stepwise dehydration process followed by decomposition at higher temperatures.

- Dehydration: Heating **magnesium dichromate** pentahydrate ($\text{MgCr}_2\text{O}_7 \cdot 5\text{H}_2\text{O}$) results in the loss of four water molecules to form the monohydrate ($\text{MgCr}_2\text{O}_7 \cdot \text{H}_2\text{O}$). The transition between the pentahydrate and monohydrate occurs at approximately 89.4°C .
- Decomposition: Further heating of the monohydrate to temperatures between $300\text{-}320^\circ\text{C}$ leads to partial decomposition, forming magnesium chromite (MgCr_2O_4), magnesium chromate (MgCrO_4), oxygen, and chromic chromates. Studies on related systems, such as magnesium-potassium dichromate, show endothermic decomposition events at higher temperatures, for instance between 575°C and 630°C , with the formation of magnesium chromite.[3]

Thermal Decomposition Pathway:



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Caption: Thermal decomposition pathway of **magnesium dichromate** pentahydrate.

Vibrational Spectroscopy (IR and Raman)

Specific infrared (IR) and Raman spectra for **magnesium dichromate** are not extensively reported. However, the vibrational spectra of dichromate salts are well-characterized. The dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) possesses a bent Cr-O-Cr bridge and exhibits characteristic vibrational modes.

Table 3: Expected Vibrational Modes for the Dichromate Ion

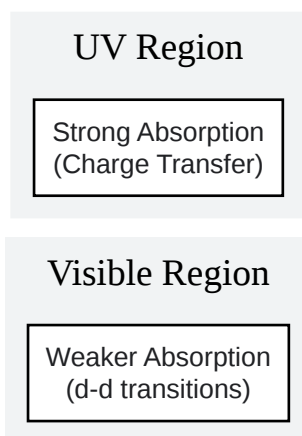
Wavenumber Range (cm^{-1})	Vibrational Mode Assignment
950 - 850	Symmetric and asymmetric stretching of terminal Cr=O bonds
800 - 750	Asymmetric stretching of the Cr-O-Cr bridge
600 - 500	Symmetric stretching of the Cr-O-Cr bridge
Below 450	Bending and deformation modes of O-Cr-O and Cr-O-Cr

Note: These are general ranges for the dichromate ion and may vary slightly for **magnesium dichromate**.

UV-Visible Spectroscopy

The UV-Visible spectrum of the dichromate ion in an aqueous solution is characterized by two main absorption bands in the UV and visible regions, which are attributed to charge-transfer transitions from oxygen ligands to chromium. The exact positions of the absorption maxima (λ_{max}) can be influenced by the pH of the solution due to the equilibrium between chromate (CrO_4^{2-}) and dichromate ($\text{Cr}_2\text{O}_7^{2-}$) ions. In acidic solutions, where the dichromate ion predominates, the solution is orange-red.

Expected UV-Vis Absorption for Dichromate Ion:



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Caption: Schematic of the expected UV-Vis absorption regions for the dichromate ion.

Safety and Handling

Magnesium dichromate is a strong oxidizing agent and should be handled with care. It is classified as a hazardous substance and is toxic.[1][2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key aspects of the synthesis and characterization of **magnesium dichromate**. The synthesis of its hydrated forms from magnesium oxide and chromium trioxide is a well-established procedure. The physicochemical properties, including its thermal behavior, have been outlined, although a need for more detailed quantitative data, particularly crystallographic and spectroscopic information for the pure compound, remains. The information presented here serves as a foundational resource for scientists and researchers, enabling a better understanding of this compound for its potential applications. Further research is encouraged to fill the existing gaps in the characterization of this interesting inorganic compound.

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